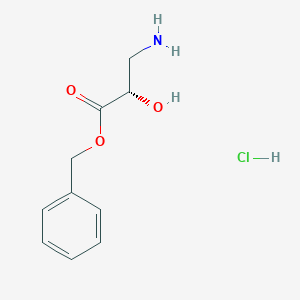
(S)-Éster bencílico de isoserina, clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Isoserine benzyl ester, hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
(S)-Isoserine benzyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
It’s worth noting that benzyl esters, in general, are known to interact with various biological targets . For instance, benzocaine, a benzyl ester, acts by preventing transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
For instance, a benzyne-mediated esterification of carboxylic acids and alcohols can occur under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .
Biochemical Pathways
They can also be converted to amides via an aminolysis reaction .
Result of Action
The reactions involving benzyl esters can lead to various products under different conditions .
Action Environment
The action, efficacy, and stability of (S)-Isoserine benzyl ester, hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of benzyl esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-Isoserine benzyl ester, hydrochloride typically involves the esterification of (S)-Isoserine with benzyl alcohol in the presence of an acid catalyst. One common method is the Fischer–Speier esterification, which uses hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of (S)-Isoserine benzyl ester, hydrochloride may involve more efficient and scalable methods. For example, the use of green solvents such as 2-methyltetrahydrofuran (Me-THF) has been explored to minimize environmental impact and improve yields . The process typically involves the use of azeotropic distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Isoserine benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
®-Isoserine benzyl ester, hydrochloride: The enantiomer of (S)-Isoserine benzyl ester, hydrochloride, with different chiral properties.
Isoserine methyl ester, hydrochloride: A similar compound with a methyl ester group instead of a benzyl ester group.
Isoserine ethyl ester, hydrochloride: Another similar compound with an ethyl ester group.
Uniqueness
(S)-Isoserine benzyl ester, hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer and other ester derivatives. This makes it particularly valuable in the synthesis of chiral drugs and other specialized applications .
Propiedades
IUPAC Name |
benzyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCUBOMIICFNI-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2376997.png)

![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile](/img/structure/B2376999.png)
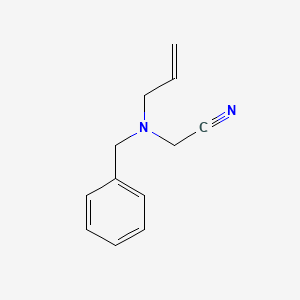
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2377005.png)
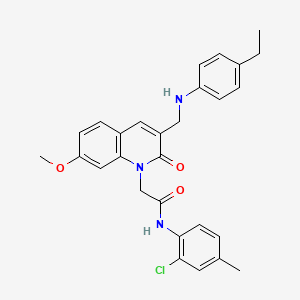

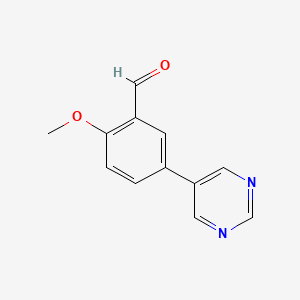
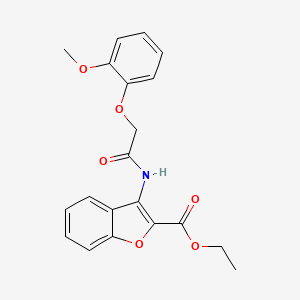
![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2377017.png)
![2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2377018.png)

